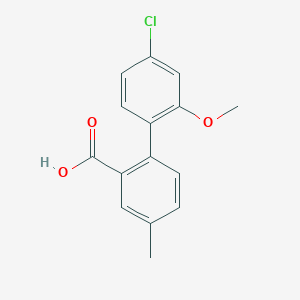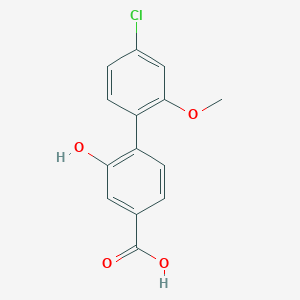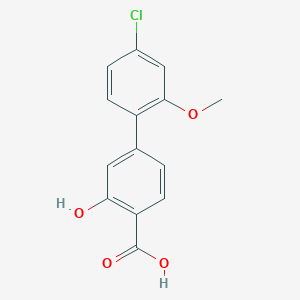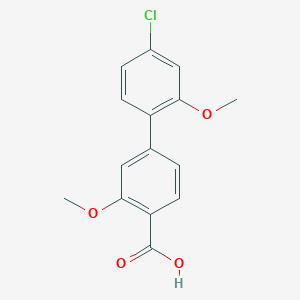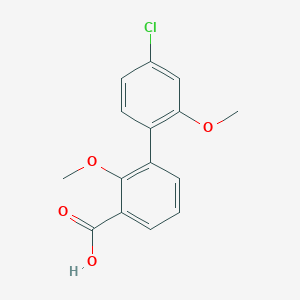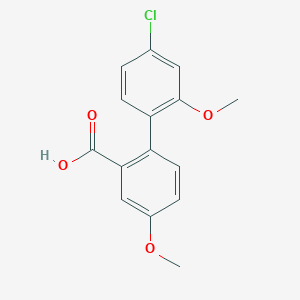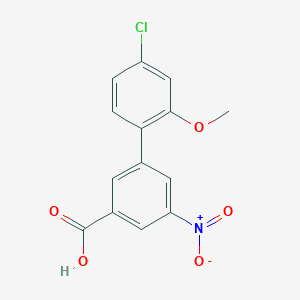
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, commonly known as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid or 5-CPCB, is a type of aromatic acid that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 280.5 g/mol and a melting point of 169-171°C. 5-CPCB is a common starting material for synthesizing other compounds, and it has been used in a variety of laboratory experiments and research applications.
科学的研究の応用
5-CPCB has been used in a variety of scientific research applications. It has been used as a starting material for synthesizing other compounds, such as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzaldehyde and 5-chloro-3-(4-chloro-2-methoxyphenyl)benzamide. It has also been used in the synthesis of a variety of other compounds, such as 4-chloro-2-methoxybenzamide, 4-chloro-2-methoxybenzaldehyde, and 4-chloro-2-methoxybenzaldehyde-3-methylbutyrate. Additionally, 5-CPCB has been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
作用機序
5-CPCB is a type of aromatic acid that is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. 5-CPCB has also been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, which are hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
Biochemical and Physiological Effects
5-CPCB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. Finally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
実験室実験の利点と制限
The use of 5-CPCB in laboratory experiments has a number of advantages and limitations. One advantage of using 5-CPCB is that it is relatively easy to synthesize from a variety of starting materials. Additionally, it is a relatively inexpensive starting material, making it a cost-effective option for a variety of experiments. On the other hand, 5-CPCB can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in experiments. Furthermore, it can be difficult to accurately measure the concentration of the compound in a sample.
将来の方向性
There are a number of potential future directions for research involving 5-CPCB. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted to investigate its potential uses in the synthesis of other compounds.
合成法
5-CPCB can be synthesized from a variety of starting materials, including 4-chloro-2-methoxybenzoic acid and chlorine. The acid can also be synthesized from 4-chloro-2-methoxyphenol and chlorine. In both cases, the starting material is reacted with chlorine in an aqueous solution to yield 5-CPCB. The reaction can be carried out at room temperature, and the product can be isolated by filtration and recrystallization.
特性
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWXDDGFVGPJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691087 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-89-0 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

